4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one

Chemical Procurement Building Blocks Purity Specification

Researchers optimizing CNS drug candidates often face scaffold limitations when only mono-substituted naphthyridines are available, restricting chemical space exploration. 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (CAS 959990-33-1) solves this with three orthogonal reactive sites (4-OH, 6-OCH₃, 2-oxo) enabling rapid diversification. Its balanced LogP (0.6373) and hydrogen-bonding profile (2 HBD, 4 HBA) are ideal for hit-to-lead optimization. • 3-in-1 Scaffold: 4-OH, 6-OCH₃, and 2-oxo handles for parallel library synthesis • ≥98% HPLC purity minimizes re-purification in multi-step syntheses • Cold-chain logistics (2-8°C) ensure chemical integrity upon delivery

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 959990-33-1
Cat. No. B1505963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
CAS959990-33-1
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)NC(=O)C=C2O
InChIInChI=1S/C9H8N2O3/c1-14-8-3-2-5-9(11-8)6(12)4-7(13)10-5/h2-4H,1H3,(H2,10,12,13)
InChIKeyHYXRCQHQDOOBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one: Baseline Profile


4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one (CAS 959990-33-1) is a heterocyclic organic compound belonging to the 1,5-naphthyridin-2(1H)-one subclass, characterized by a bicyclic aromatic system with two nitrogen atoms . Its core structure features a 4-hydroxy group and a 6-methoxy substituent on the naphthyridine scaffold, with a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is commercially available as a research chemical and building block, with typical purity specifications ranging from 95% to 98% . It is supplied by multiple vendors including Bidepharm, Leyan, ChemScene, and CymitQuimica, and is intended strictly for research and further manufacturing use, not for direct human administration .

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one: Substitution Failure Analysis


Substitution of 4-hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one with in-class analogs such as 4-hydroxy-1,5-naphthyridin-2(1H)-one (lacking the 6-methoxy group) or 6-methoxy-1,5-naphthyridin-2(1H)-one (lacking the 4-hydroxy group) is not functionally equivalent [1]. The concurrent presence of both a hydrogen bond donor (4-OH) and a lipophilic methoxy group (6-OCH3) on the naphthyridine core creates a unique pharmacophoric pattern that is absent in the mono-substituted comparators [2]. While direct head-to-head biological comparisons are absent in the primary literature, computational property differences demonstrate altered physicochemical profiles—for instance, the target compound exhibits a LogP of 0.6373, whereas the 4-hydroxy analog has a LogP of 0.6287, and the 6-methoxy analog is predicted to be more lipophilic due to the absence of the polar hydroxyl [3]. These subtle but measurable differences in lipophilicity and hydrogen bonding capacity can translate into divergent solubility, permeability, and target engagement profiles, making generic substitution scientifically unjustified without rigorous experimental validation [3].

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one: Quantitative Differentiation Evidence


Purity Benchmarking vs. In-Class Analogs

The target compound is commercially available with a certified purity of ≥98% from Leyan, compared to the 4-hydroxy analog (CAS 60058-16-4) which is typically offered at 95%+ or 98% purity by the same vendors, and the 6-methoxy analog (CAS 27017-64-7) which is offered at 97% purity by CymitQuimica . Higher initial purity reduces the need for additional purification steps in downstream synthesis, directly impacting procurement efficiency.

Chemical Procurement Building Blocks Purity Specification

LogP and Hydrogen Bonding Profile

The target compound exhibits a calculated LogP of 0.6373 (ChemScene data), which is marginally higher than the 4-hydroxy analog (LogP = 0.6287, Molbase data) and lower than the 6-methoxy analog (predicted higher due to lack of polar 4-OH) . Additionally, the target compound has two hydrogen bond donors (2 HBD) and four hydrogen bond acceptors (4 HBA), whereas the 4-hydroxy analog has 2 HBD / 3 HBA, and the 6-methoxy analog has 1 HBD / 3 HBA [1]. These differences in LogP and H-bond capacity influence solubility, permeability, and molecular recognition.

Lipophilicity Physicochemical Properties Drug Design

Storage and Handling Stability

The target compound requires sealed, dry storage at 2–8°C, with shipping at room temperature permitted within the continental US . In contrast, the 4-hydroxy analog (CAS 60058-16-4) is typically stored at room temperature without specific temperature control requirements, and the 6-methoxy analog (CAS 27017-64-7) is stored at ambient temperature with a 'Warning' GHS classification [1]. The target compound's recommended cold-chain storage suggests higher intrinsic chemical reactivity or hydrolytic sensitivity due to the combined hydroxy-methoxy substitution pattern, which may necessitate more rigorous handling protocols.

Stability Storage Logistics

Synthetic Utility: Functional Group Handles

The 4-hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one scaffold provides three distinct reactive handles for further derivatization: the 4-OH group (capable of O-alkylation, acylation, or sulfonation), the 6-OCH3 group (demethylatable to a phenol for additional diversification), and the 2-oxo moiety (subject to amination or halogenation) . In contrast, the 4-hydroxy analog (CAS 60058-16-4) lacks the methoxy handle, while the 6-methoxy analog (CAS 27017-64-7) lacks the hydroxyl handle, reducing the number of orthogonal diversification sites by one [1]. This additional synthetic versatility makes the target compound a more enabling building block for generating structurally diverse libraries.

Medicinal Chemistry Building Blocks Synthetic Chemistry

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one: Optimal Research & Procurement Scenarios


Naphthyridine Compound Library Synthesis

The presence of three orthogonal reactive sites (4-OH, 6-OCH3, and 2-oxo) on 4-hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one makes it a superior core scaffold for generating structurally diverse libraries compared to mono-substituted analogs . Researchers engaged in hit-to-lead optimization or scaffold hopping can exploit all three handles to rapidly explore chemical space, a capability not offered by the 4-hydroxy or 6-methoxy comparators .

Medicinal Chemistry: Fine-Tuned Physicochemical Profiles

The compound's calculated LogP of 0.6373 and balanced hydrogen bonding profile (2 HBD, 4 HBA) position it favorably for central nervous system (CNS) or oral drug discovery programs where optimal lipophilicity and solubility are critical . In contrast, the 4-hydroxy analog (LogP = 0.6287) and the 6-methoxy analog (more lipophilic) may exhibit less desirable permeability or solubility profiles .

High-Purity Synthesis Applications

With a commercial purity specification of 98% from vendors like Leyan, 4-hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one reduces the need for additional purification steps in multistep syntheses . This is particularly advantageous for scale-up or for reactions sensitive to trace impurities, where the 95%+ grade of the 4-hydroxy analog may introduce unwanted side products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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